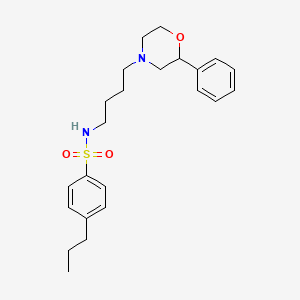

N-(4-(2-phenylmorpholino)butyl)-4-propylbenzenesulfonamide

説明

特性

IUPAC Name |

N-[4-(2-phenylmorpholin-4-yl)butyl]-4-propylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O3S/c1-2-8-20-11-13-22(14-12-20)29(26,27)24-15-6-7-16-25-17-18-28-23(19-25)21-9-4-3-5-10-21/h3-5,9-14,23-24H,2,6-8,15-19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQAXJUXPYRQFLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)S(=O)(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-phenylmorpholino)butyl)-4-propylbenzenesulfonamide typically involves the following steps:

Formation of 2-phenylmorpholine: This can be achieved by reacting phenylamine with ethylene oxide under acidic conditions to form 2-phenylmorpholine.

Alkylation: The 2-phenylmorpholine is then alkylated with 1-bromobutane to introduce the butyl chain.

Sulfonamide Formation: Finally, the alkylated product is reacted with 4-propylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

化学反応の分析

Types of Reactions

N-(4-(2-phenylmorpholino)butyl)-4-propylbenzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Introduction of various substituents on the phenyl ring or sulfonamide nitrogen.

科学的研究の応用

N-(4-(2-phenylmorpholino)butyl)-4-propylbenzenesulfonamide has several scientific research applications:

Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of N-(4-(2-phenylmorpholino)butyl)-4-propylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to dopamine receptors, affecting neurotransmitter release and signaling.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares N-(4-(2-phenylmorpholino)butyl)-4-propylbenzenesulfonamide with analogous compounds, focusing on structural motifs, receptor interactions, and pharmacokinetic properties. Key comparisons include:

Structural Analog: BAK4-51 ([11C]N-(4-(4-(3-Chloro-2-methoxyphenyl)-piperazin-1-yl)butyl)-1H-indole)

BAK4-51, a D3 receptor (D3R)-selective antagonist, shares a butyl linker and aryl-sulfonamide-like structure but differs in its heterocyclic core (piperazine vs. morpholino) and substituents (indole vs. propylbenzenesulfonamide) (Table 1).

Table 1: Structural and Pharmacokinetic Comparison

*Hypothetical LogP calculated using fragment-based methods (e.g., Moriguchi LogP).

Key Findings:

- Piperazine’s basic nitrogen increases ionization at physiological pH, which may hinder blood-brain barrier (BBB) penetration .

- Receptor Selectivity: BAK4-51 exhibits nanomolar D3R affinity with >400-fold selectivity over D2R. The target compound’s propylbenzenesulfonamide group may mimic sulfonamide-containing D3R ligands, but its selectivity profile remains unverified.

- Brain Exposure: BAK4-51’s poor brain uptake is attributed to P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) efflux. The morpholino derivative’s lower lipophilicity and reduced basicity may diminish transporter interactions, suggesting superior BBB penetration .

Other Sulfonamide-Based Analogues

Compounds like sultopride (a D2/D3 antagonist) and amisulpride share sulfonamide groups but lack morpholino/piperazine cores. These drugs exhibit moderate BBB penetration due to balanced lipophilicity (LogP ~2.5–3.0). The target compound’s morpholino group may confer metabolic stability over amisulpride’s pyrrolidine, which undergoes oxidative degradation.

Research Implications and Unresolved Questions

- Hypothetical Advantages: The morpholino scaffold may address efflux issues seen in BAK4-51, making the compound a candidate for CNS PET imaging or therapeutics.

- Data Gaps: Experimental validation of D3R/D2R binding, LogP, and transporter susceptibility is critical. Co-administration with efflux inhibitors (e.g., tariquidar) could further clarify BBB penetration mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。